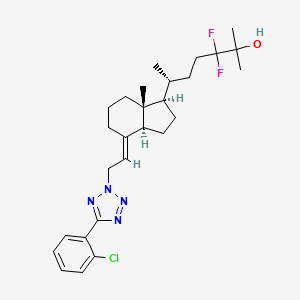
Human membrane-bound PD-L1 polypeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human membrane-bound PD-L1 polypeptide is a crucial component in the immune checkpoint pathway, specifically involving programmed death protein 1 (PD-1) and its ligand PD-L1. This pathway plays a significant role in regulating immune responses, particularly in the context of cancer, where it can inhibit T-cell proliferation and function, leading to immune escape by tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of human membrane-bound PD-L1 polypeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent .
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes inserting the gene encoding PD-L1 into an expression vector, which is then introduced into a host cell (e.g., E. coli or CHO cells). The host cells express the polypeptide, which is subsequently purified using chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Human membrane-bound PD-L1 polypeptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, potentially affecting the polypeptide’s stability and function.
Reduction: Disulfide bonds within the polypeptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions include oxidized or reduced forms of the polypeptide, as well as variants with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Human membrane-bound PD-L1 polypeptide has extensive applications in scientific research:
Chemistry: Used as a model to study protein-protein interactions and post-translational modifications.
Biology: Investigated for its role in immune regulation and cancer biology.
Medicine: Targeted in cancer immunotherapy to block the PD-1/PD-L1 pathway, enhancing T-cell-mediated anti-tumor responses.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies.
Wirkmechanismus
The human membrane-bound PD-L1 polypeptide exerts its effects by binding to its receptor, PD-1, on T cells. This interaction transmits inhibitory signals that reduce T-cell activity, promoting immune tolerance and allowing tumors to evade immune surveillance. The pathway involves several molecular targets and signaling cascades, including the activation of SHP-2 phosphatase, which dephosphorylates key signaling molecules in T cells .
Vergleich Mit ähnlichen Verbindungen
Soluble PD-L1: Unlike the membrane-bound form, soluble PD-L1 is found in the bloodstream and can also bind to PD-1, but its role in immune regulation is less well understood.
PD-L2: Another ligand for PD-1, with similar but distinct functions in immune modulation.
Uniqueness: Human membrane-bound PD-L1 polypeptide is unique in its ability to directly interact with PD-1 on T cells, playing a pivotal role in the immune escape mechanisms of tumors. Its membrane-bound nature allows for localized and specific immune modulation at the tumor site .
Eigenschaften
Molekularformel |
C85H140N26O36S |
|---|---|
Molekulargewicht |
2134.2 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
JOCQKMMPKIWUAO-IHIIYLMDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
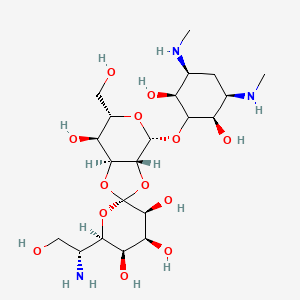
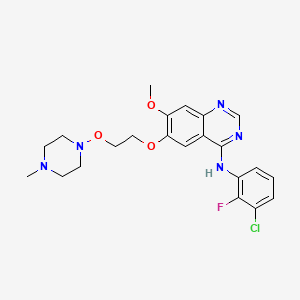
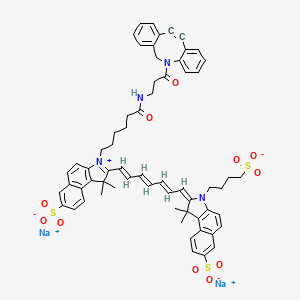
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
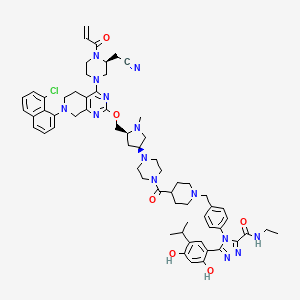
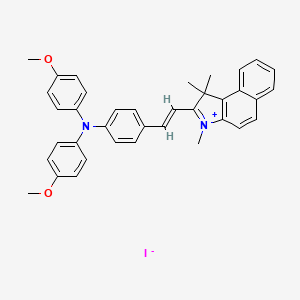

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)
